1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a piperidine ring, and various functional groups
Scientific Research Applications
1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the purine intermediate with a piperidine derivative, often under reflux conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethylxanthine (Caffeine): Similar purine core but different functional groups.
Theobromine: Another purine derivative with different methylation patterns.
Theophylline: Similar structure but with different biological activity.
Uniqueness
1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the piperidine ring and the sulfanyl group, which confer distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
1,3,9-trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-17-12-11(13(22)19(3)15(23)18(12)2)16-14(17)24-9-10(21)20-7-5-4-6-8-20/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMEMQAMCYUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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